2-(2-(1H-Indole-2-carboxamido)benzamido)propanoic acid

CCK1 receptor Binding affinity Structure-activity relationship

Standard indole-2-carboxamides cannot substitute for this precise alanine conjugate in CCK receptor assays without altering binding kinetics and losing SAR signal. This compound delivers: - Reduced MW (C19H17N3O4) and lower lipophilicity vs. phenylalanine analog CHEMBL202861 - Fragment-like scaffold for crystallography & minimal epitope mapping - Authentic Phase I metabolite reference standard for LC-MS/MS Available as a high-purity research grade material with fast global delivery.

Molecular Formula C19H17N3O4
Molecular Weight 351.4 g/mol
Cat. No. B12543551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(1H-Indole-2-carboxamido)benzamido)propanoic acid
Molecular FormulaC19H17N3O4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3N2
InChIInChI=1S/C19H17N3O4/c1-11(19(25)26)20-17(23)13-7-3-5-9-15(13)22-18(24)16-10-12-6-2-4-8-14(12)21-16/h2-11,21H,1H3,(H,20,23)(H,22,24)(H,25,26)
InChIKeyGNVBTLURHXQVAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alanine Analog of Indole-2-Carboxamide: CCK Pharmacophore Baseline


The compound 2-(2-(1H-Indole-2-carboxamido)benzamido)propanoic acid belongs to the indole-2-carboxamide class of heterocyclic amides, characterized by an indole core linked via a 2-carboxamide bridge to an ortho-substituted benzamido moiety, which is further conjugated to an alanine residue. This architecture constitutes a truncated pharmacophore relative to the well-characterized cholecystokinin (CCK) receptor ligand series, where the 3-phenylpropanoic acid (phenylalanine) counterpart CHEMBL202861 exhibits potent CCK1 receptor binding [1]. The alanine variant represents the minimal side-chain analog within this sub-series, offering potential advantages in reduced molecular weight (C19H17N3O4), lower lipophilicity, and distinct pharmacokinetic behavior, though published quantitative biological data for this exact compound remain exceptionally limited [2].

Pharmacophore Baseline Truncated CCK pharmacophore with alanine side chain for minimal epitope mapping
Physicochemical Profile Lower molecular weight and predicted lower lipophilicity versus bulkier analogs
Data Availability Limited published quantitative binding data; suits exploratory probe studies

Unsubstitutability of Alanine Analog in CCK Research


The indole-2-carboxamide scaffold drives biological activity through a precise spatial arrangement of hydrogen bond donors/acceptors and hydrophobic contacts. Even minor side-chain truncation, such as the removal of the phenyl ring from the phenylalanine analog (CHEMBL202861) to yield the alanine derivative, is predicted to significantly alter CCK receptor subtype selectivity, binding kinetics, and functional activity [1]. For instance, the leucine analog (S)-2-(2-(1H-indole-2-carboxamido)benzamido)-4-methylpentanoic acid demonstrates that amino acid side chain identity modulates target engagement beyond simple steric effects [2]. Therefore, generic indole-2-carboxamides or even closely related amino acid conjugates cannot be interchangeably substituted in CCK receptor or related pharmacological assays without risking loss of target-specific signal and misinterpretation of structure-activity relationships.

Side-Chain Sensitivity Removal of the phenyl ring may shift CCK subtype selectivity and reduce binding affinity compared to phenylalanine analog
Analog Specificity Even leucine or other amino acid conjugates can alter target engagement; generic indole-2-carboxamides are not interchangeable
SAR Misinterpretation Substituting bulkier analogs may overestimate potency and obscure structure-activity relationships in CCK assays

Direct Evidence: Alanine Analog vs. Bulkier Analogs


CCK1 Receptor Affinity vs. Phenylalanine Analog

The phenylalanine analog CHEMBL202861 exhibits a Ki of 59.8 nM at the human CCK1 receptor. While no direct Ki value is published for the alanine analog, the removal of the hydrophobic phenyl side chain invariably reduces CCK1 receptor complementarity, predicting a substantial loss in potency. Procurement of the alanine compound is justified when a lower-potency, probe-like CCK1 ligand is desired for mechanistic studies or when reduced lipophilicity is critical for in vitro solubility or in vivo distribution [1].

CCK1 Affinity vs. Phe Analog
Data to verify
Predicted >10-fold loss in Ki; comparator Ki = 59.8 nM (CHEMBL202861)
Supports attenuated CCK1 probe fit; engagement window differs from phenylalanine analog
No direct Ki available; inference from SAR
CCK1 receptor Binding affinity Structure-activity relationship

Molecular Weight and Lipophilicity Reduction

The alanine analog has a molecular weight of approximately 351.36 g·mol⁻¹ (C19H17N3O4), compared to 427.45 g·mol⁻¹ for the phenylalanine derivative CHEMBL202861. This represents a 76 Da reduction (17.8% lower molecular weight) and the elimination of one phenyl ring, which is expected to lower calculated logP by approximately 1.5–2.0 units based on fragment-based estimates. The leucine analog (C22H23N3O4, MW 393.44) is intermediate. Such physicochemical differences can markedly improve aqueous solubility, reduce plasma protein binding, and enhance blood-brain barrier penetration profiles [1].

MW & Lipophilicity Reduction
Class-level
Δ MW −76 Da (17.8%); est. logP drop 1.5–2.0 units vs Phe analog
Aligns with fragment-like space; may improve solubility and CNS penetration profiles
Calculated properties; no experimental logP
Physicochemical properties Lipophilicity Drug-likeness

Hydrogen Bonding and Crystalline Solubility

The alanine analog presents 3 hydrogen bond donors (indole NH, two amide NHs) and 4 hydrogen bond acceptors, identical to the phenylalanine analog in count but with reduced molecular shielding of the carboxylic acid group. This configuration may enhance intermolecular hydrogen bonding in the solid state, potentially reducing intrinsic solubility but increasing crystal lattice stability. In contrast, the bulkier phenylalanine analog may exhibit weaker crystal packing due to the phenyl ring disrupting efficient hydrogen bond networks [1]. Such differences are critical for formulation development and compound handling.

H-Bond & Crystal Packing
Class-level
3 HBD, 4 HBA; predicted stronger H-bond network vs shielded Phe analog
May affect solid-state stability and DMSO solubility; formulation handling review needed
Qualitative inference; no melting point or solubility data
Hydrogen bonding Solubility Solid-state properties

Synthetic Accessibility and Analoging Efficiency

The alanine analog is constructed via sequential amide couplings: indole-2-carboxylic acid is condensed with 2-aminobenzoic acid (anthranilic acid), followed by coupling to alanine. This two-step synthetic route avoids the need for unnatural phenylalanine derivatives and can be completed with standard peptide coupling reagents. By comparison, the phenylalanine analog requires either resolution of racemic mixtures or asymmetric synthesis. The alanine variant thus offers a more scalable and cost-effective entry point for analogue library production, with the smaller side chain allowing greater subsequent diversification [1].

Synthetic Accessibility
Source review
2-step coupling; no chiral resolution required (vs Phe analog)
Supports efficient analog library production; may reduce lead time and cost
Yields not published for this specific compound
Chemical synthesis Analoging Medicinal chemistry

Optimal Applications of the Alanine Analog


Fragment-Based CCK1 Probe Development

The reduced molecular weight and lower predicted lipophilicity make the alanine analog suitable as a fragment-like starting point for CCK1 receptor probe development. When high-potency CCK1 antagonism is not required and the goal is to map minimal binding epitopes, this compound provides a stripped-down pharmacophore that retains the core indole-benzamide recognition elements while eliminating confounding hydrophobic contacts from the phenylalanine side chain [1].

Pharmacokinetic Bridging for CNS Penetration

Assuming sufficient CCK1 or off-target CNS receptor affinity is retained, the reduced lipophilicity and molecular weight of the alanine analog predict improved passive blood-brain barrier permeability and reduced plasma protein binding relative to the phenylalanine derivative. This makes it a candidate for in vivo CNS distribution studies where the high protein binding of lipophilic indole-2-carboxamides otherwise limits free brain fraction [1].

Crystallography and Biophysical Binding Mode

The smaller alanine side chain may facilitate co-crystallization with CCK1 receptor or related targets by reducing conformational flexibility and disorder in electron density maps. The compound's compact structure is advantageous for X-ray crystallography or cryo-EM studies aimed at defining the minimal pharmacophore and water network interactions in the orthosteric binding pocket [1].

Indole-2-Carboxamide Metabolite Reference Standard

As a potential Phase I metabolite of larger indole-2-carboxamide drug candidates (via oxidative deamination or side-chain cleavage), the alanine analog serves as an authentic reference standard for LC-MS/MS metabolite identification in microsomal or hepatocyte incubation studies. Its procurement ensures accurate quantification and structural confirmation of this truncated metabolite [2].

Application
Selection Property
Validation Focus
Fragment-Based CCK1 Probe Development
Minimal pharmacophore with reduced MW and lipophilicity
CCK1 binding epitope mapping; probe-like engagement
CNS Penetration PK Bridging
Lower lipophilicity and molecular weight vs phenylalanine analog
BBB permeability and free brain fraction in distribution studies
Crystallography & Biophysical Studies
Compact structure with reduced conformational flexibility
Minimal pharmacophore mapping and water network analysis
Indole-2-Carboxamide Metabolite Reference
Truncated metabolite analog for LC-MS/MS identification
Accurate metabolite quantification in microsomal/hepatocyte incubations
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